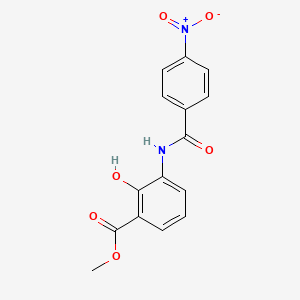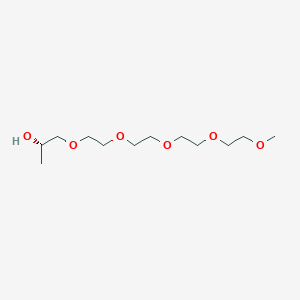
(16S)-2,5,8,11,14-Pentaoxaheptadecan-16-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(16S)-2,5,8,11,14-Pentaoxaheptadecan-16-OL: is a chemical compound with the molecular formula C12H26O6 It is a polyether alcohol, characterized by the presence of multiple ether groups and a terminal hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (16S)-2,5,8,11,14-Pentaoxaheptadecan-16-OL typically involves the reaction of polyethylene glycol (PEG) with an appropriate alcohol under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of ether linkages. The process involves the following steps:
Activation of PEG: Polyethylene glycol is activated using a suitable reagent, such as tosyl chloride, to form a tosylate intermediate.
Nucleophilic Substitution: The tosylate intermediate reacts with an alcohol, such as 1,2-ethanediol, under basic conditions to form the desired polyether alcohol.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: (16S)-2,5,8,11,14-Pentaoxaheptadecan-16-OL can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form simpler alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides or amines, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols, alkanes.
Substitution: Halides, amines.
科学的研究の応用
Chemistry:
Solvent: (16S)-2,5,8,11,14-Pentaoxaheptadecan-16-OL is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of compounds.
Reagent: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of polyether chains.
Biology:
Drug Delivery: The compound is explored for its potential in drug delivery systems, where it can enhance the solubility and bioavailability of hydrophobic drugs.
Biocompatibility: Its biocompatible nature makes it suitable for use in biomedical applications, such as tissue engineering and medical implants.
Medicine:
Pharmaceuticals: this compound is investigated for its role in the formulation of pharmaceutical products, particularly in improving the stability and efficacy of active ingredients.
Industry:
Lubricants: The compound is used as a lubricant in various industrial processes due to its low toxicity and high thermal stability.
Surfactants: It is employed in the production of surfactants and emulsifiers for use in detergents and cleaning agents.
作用機序
The mechanism of action of (16S)-2,5,8,11,14-Pentaoxaheptadecan-16-OL involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The hydroxyl group can form hydrogen bonds with other molecules, enhancing solubility and reactivity. The polyether chain provides flexibility and stability, allowing the compound to interact with various biological and chemical systems.
類似化合物との比較
Polyethylene Glycol (PEG): A polymer with similar polyether chains but without the terminal hydroxyl group.
Crown Ethers: Cyclic polyethers with similar ether linkages but different structural configurations.
Polypropylene Glycol (PPG): A polymer with similar properties but different monomer units.
Uniqueness:
Hydroxyl Group: The presence of a terminal hydroxyl group in (16S)-2,5,8,11,14-Pentaoxaheptadecan-16-OL provides unique reactivity and solubility properties compared to other polyethers.
Flexibility: The linear structure of the compound offers greater flexibility and adaptability in various applications compared to cyclic ethers like crown ethers.
特性
CAS番号 |
849796-83-4 |
|---|---|
分子式 |
C12H26O6 |
分子量 |
266.33 g/mol |
IUPAC名 |
(2S)-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propan-2-ol |
InChI |
InChI=1S/C12H26O6/c1-12(13)11-18-10-9-17-8-7-16-6-5-15-4-3-14-2/h12-13H,3-11H2,1-2H3/t12-/m0/s1 |
InChIキー |
GYBJLVIMLUJPQA-LBPRGKRZSA-N |
異性体SMILES |
C[C@@H](COCCOCCOCCOCCOC)O |
正規SMILES |
CC(COCCOCCOCCOCCOC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)
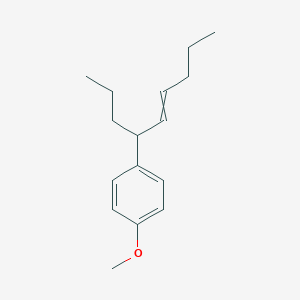
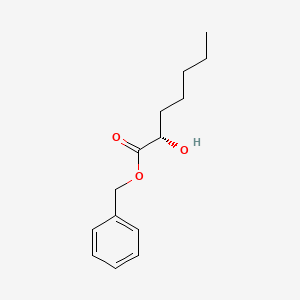
methanone](/img/structure/B14198294.png)
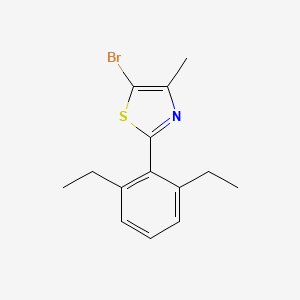
![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)
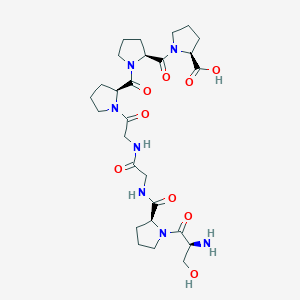
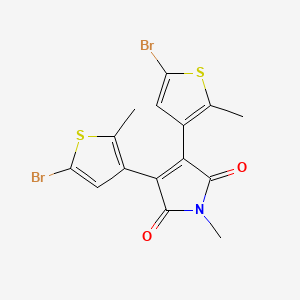
![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
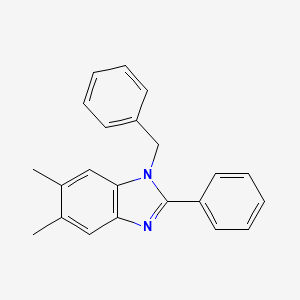

![Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane](/img/structure/B14198322.png)
